N,4-Dimethyl-N-propylpent-4-en-2-amine
Description
N,4-Dimethyl-N-propylpent-4-en-2-amine is a branched unsaturated amine with the molecular formula C₉H₁₈N and a molecular weight of 140.25 g/mol. Its structure features:
- A pent-4-en backbone (5-carbon chain with a double bond at position 4).
- A methyl group at position 3.
- A secondary amine at position 2, substituted with a methyl and a propyl group (N,N-dimethyl-N-propyl configuration).
Its physicochemical properties, such as solubility and reactivity, are influenced by the double bond and branched substituents .
Properties
CAS No. |
61308-05-2 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N,4-dimethyl-N-propylpent-4-en-2-amine |
InChI |
InChI=1S/C10H21N/c1-6-7-11(5)10(4)8-9(2)3/h10H,2,6-8H2,1,3-5H3 |
InChI Key |
ONDJBPGPMADFNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(C)CC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-propylpent-4-en-2-amine typically involves the alkylation of secondary amines. One common method is the reaction of N-methyl-N-propylamine with 4-penten-2-one under basic conditions. The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by elimination of water to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-propylpent-4-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines or primary amines, depending on the reaction conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds or alkyl halides are often used as substrates in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Alkylated amines or other substituted derivatives.
Scientific Research Applications
N,4-Dimethyl-N-propylpent-4-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-propylpent-4-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares N,4-Dimethyl-N-propylpent-4-en-2-amine with structurally related amines:
Key Differences and Implications
Backbone and Unsaturation: The target compound’s pent-4-en backbone contrasts with analogs like (4E)-5-methylhept-4-en-2-amine, which has a longer heptane chain. N,N-Dimethylpent-4-en-2-yn-1-amine contains a triple bond, introducing rigidity and higher reactivity compared to the target compound’s double bond .
Substituent Effects :
- The N-propyl group in the target compound may reduce water solubility compared to N,N-dimethyl analogs (e.g., N,N-Dimethylpent-4-en-2-yn-1-amine) but improve lipid solubility for pharmacological applications.
- 2-Methyl-N-2-propenylpent-4-en-1-amine (CAS 362509-25-9) has a propenyl group, which could participate in polymerization or conjugation reactions, unlike the target compound’s propyl group .
Stereochemical Considerations: Compounds like (4E)-5-methylhept-4-en-2-amine exhibit stereoisomerism (E/Z configurations), which can significantly alter intermolecular interactions and bioactivity.
Physicochemical and Reactivity Trends
- Basicity: The tertiary amine in this compound is less basic than primary amines (e.g., 4-(aminomethyl)-N-cyclopropylpyridin-2-amine) due to steric hindrance from the propyl and methyl groups .
Research and Application Insights
- Synthetic Routes : Hydrogenation methods using palladium catalysts (as in Example 14 of ) could be adapted for synthesizing saturated derivatives of the target compound .
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